molecular formula C16H19N3O3 B2453218 N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1211221-28-1

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2453218
CAS No.: 1211221-28-1
M. Wt: 301.346
InChI Key: KEJUWQXPVAWHPZ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential biological activities. This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological properties. The molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3} with a molecular weight of approximately 341.4 g/mol.

Structural Characteristics

The structure of this compound features:

  • Pyridazinone Core : This core structure is associated with various biological activities, including anti-inflammatory and anti-cancer effects.
  • Dimethylphenoxy Group : The presence of this group may enhance the compound's lipophilicity and biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Cell Cycle Arrest : It has been observed to induce G1 cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties.
  • Apoptosis Induction : The compound appears to promote apoptosis in certain cancer cell lines, indicating potential therapeutic applications in oncology.

Pharmacological Properties

Research indicates that this compound may possess the following pharmacological properties:

  • Anti-inflammatory Activity : Similar compounds have demonstrated dual inhibition of cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses.
  • Antitumor Activity : Studies on related pyridazinone derivatives have shown promising results in inhibiting tumor growth in various cancer models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary of key findings:

Study ReferenceObjectiveKey Findings
Evaluate anti-inflammatory effectsIdentified as a potent dual inhibitor of 5-lipoxygenase and cyclooxygenase in RBL-1 cells with IC50 values indicating significant activity.
Investigate cancer cell apoptosisDemonstrated ability to induce apoptosis in specific cancer cell lines, suggesting potential for cancer therapy.
Analyze structural activity relationshipsHighlighted the importance of substituent groups in enhancing biological activity and selectivity towards targets.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-8-13(2)10-14(9-12)22-7-6-17-15(20)11-19-16(21)4-3-5-18-19/h3-5,8-10H,6-7,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJUWQXPVAWHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)CN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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